AK-2292

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

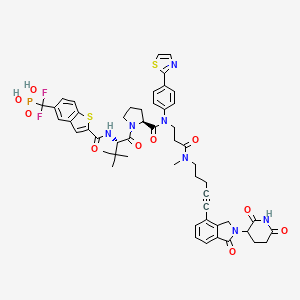

C52H54F2N7O10PS2 |

|---|---|

分子量 |

1070.1 g/mol |

IUPAC名 |

[[2-[[(2S)-1-[(2S)-2-[[3-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynyl-methylamino]-3-oxopropyl]-[4-(1,3-thiazol-2-yl)phenyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-1-benzothiophen-5-yl]-difluoromethyl]phosphonic acid |

InChI |

InChI=1S/C52H54F2N7O10PS2/c1-51(2,3)44(57-46(65)41-29-33-28-34(16-20-40(33)74-41)52(53,54)72(69,70)71)50(68)60-25-9-13-39(60)49(67)59(35-17-14-32(15-18-35)47-55-23-27-73-47)26-22-43(63)58(4)24-7-5-6-10-31-11-8-12-36-37(31)30-61(48(36)66)38-19-21-42(62)56-45(38)64/h8,11-12,14-18,20,23,27-29,38-39,44H,5,7,9,13,19,21-22,24-26,30H2,1-4H3,(H,57,65)(H,56,62,64)(H2,69,70,71)/t38?,39-,44+/m0/s1 |

InChIキー |

LOPYPDQOHNOVBM-QOIUHGAOSA-N |

異性体SMILES |

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N(CCC(=O)N(C)CCCC#CC2=C3CN(C(=O)C3=CC=C2)C4CCC(=O)NC4=O)C5=CC=C(C=C5)C6=NC=CS6)NC(=O)C7=CC8=C(S7)C=CC(=C8)C(F)(F)P(=O)(O)O |

正規SMILES |

CC(C)(C)C(C(=O)N1CCCC1C(=O)N(CCC(=O)N(C)CCCC#CC2=C3CN(C(=O)C3=CC=C2)C4CCC(=O)NC4=O)C5=CC=C(C=C5)C6=NC=CS6)NC(=O)C7=CC8=C(S7)C=CC(=C8)C(F)(F)P(=O)(O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of Action of AK-2292: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AK-2292 is a first-in-class, potent, and selective small-molecule degrader of Signal Transducer and Activator of Transcription 5 (STAT5). Operating through a Proteolysis Targeting Chimera (PROTAC) mechanism, this compound induces the degradation of both STAT5A and STAT5B isoforms, demonstrating significant therapeutic potential in preclinical models of hematological malignancies such as Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML). This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: STAT5 Degradation

This compound functions as a heterobifunctional molecule, simultaneously binding to the STAT5 protein and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of STAT5 and its subsequent degradation by the proteasome. This targeted protein degradation approach effectively eliminates STAT5 from the cellular environment, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1][2][3][4][5]

Signaling Pathway

The signaling pathway illustrating the mechanism of action of this compound is depicted below. Upon entering the cell, this compound facilitates the interaction between STAT5 and the E3 ubiquitin ligase Cereblon (CRBN). This interaction leads to the polyubiquitination of STAT5, marking it for degradation by the 26S proteasome. The degradation of STAT5 results in the downregulation of its target genes, which are involved in cell cycle progression and apoptosis, ultimately leading to anti-tumor effects.

Caption: Mechanism of action of this compound as a STAT5 PROTAC degrader.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Degradation and Potency

| Parameter | Value | Cell Line(s) | Reference |

| DC₅₀ (Degradation Concentration) | 0.10 µM | - | [6] |

| IC₅₀ (Inhibitory Concentration) | 0.36 µM | SKNO1 | [6] |

| 0.35 µM | MV4;11 | [6] | |

| 0.18 µM | Kasumi-3 | [6] |

Table 2: In Vivo Efficacy in Xenograft Models

| Animal Model | Dosing Regimen | Outcome | Reference |

| MV4;11 Xenograft | 50-200 mg/kg, i.p. once daily, 5 days/week for 3 weeks | Dose-dependent tumor growth inhibition | [6] |

| CML Xenograft | Well-tolerated dose schedules | Tumor regression | [1][2] |

| AML Xenograft | Well-tolerated dose schedules | Strong antitumor activity | [7][8] |

Table 3: Selectivity Profile

| Protein Family | Selectivity | Method | Reference |

| STAT Proteins | Highly selective for STAT5A/B over other STAT members | Proteomics | [1][2] |

| Non-STAT Proteins | No significant effect on over 6,000 other proteins | Unbiased proteomics | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Western Blotting for STAT5 Degradation

This protocol is a representative method for assessing the in vitro degradation of STAT5 in response to this compound treatment.

1. Cell Culture and Treatment:

-

Culture human leukemia cell lines (e.g., MV4;11, SKNO1) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0.008-5 µM) or DMSO as a vehicle control for specified time points (e.g., 6, 18, 24 hours).

2. Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

3. Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Immunoblotting:

-

Normalize protein concentrations for all samples and prepare lysates with Laemmli sample buffer.

-

Denature samples by boiling at 95°C for 5 minutes.

-

Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against STAT5A, STAT5B, phospho-STAT5 (pSTAT5Y694), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

Caption: A representative workflow for a Western Blot experiment.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

1. Cell Line Preparation:

-

Culture a human leukemia cell line (e.g., MV4;11) under standard conditions.

-

Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

2. Animal Husbandry and Tumor Implantation:

-

Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

3. Treatment with this compound:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

Prepare this compound in a suitable vehicle (e.g., DMSO, PEG300, Tween 80, saline).

-

Administer this compound via intraperitoneal (i.p.) injection at specified doses (e.g., 50, 100, 200 mg/kg) according to the defined schedule (e.g., once daily, 5 days a week).

-

Administer the vehicle to the control group.

4. Monitoring and Data Collection:

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the general health and behavior of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry) to confirm STAT5 degradation in vivo.

5. Statistical Analysis:

-

Analyze the differences in tumor growth between the treatment and control groups using appropriate statistical methods, such as a two-way ANOVA.

Conclusion

This compound represents a significant advancement in the targeted therapy of STAT5-driven cancers. Its novel mechanism of action, high potency, and selectivity make it a promising candidate for further clinical development. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on this and related targeted protein degraders.

References

- 1. mdpi.com [mdpi.com]

- 2. A selective small-molecule STAT5 PROTAC degrader capable of achieving tumor regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. pubs.acs.org [pubs.acs.org]

- 5. drugdiscovery.umich.edu [drugdiscovery.umich.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of a Potent and Selective STAT5 PROTAC Degrader with Strong Antitumor Activity In Vivo in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. michiganmedicine.org [michiganmedicine.org]

The Discovery and Development of AK-2292: A First-in-Class STAT5 PROTAC Degrader

A Technical Whitepaper for Drug Discovery & Development Professionals

Abstract

Signal Transducer and Activator of Transcription 5 (STAT5) has long been recognized as a compelling therapeutic target in a variety of hematological malignancies, yet its direct inhibition has proven challenging. This whitepaper details the discovery and preclinical development of AK-2292, a first-in-class, potent, and selective small-molecule PROTAC (Proteolysis Targeting Chimera) degrader of STAT5A and STAT5B isoforms. By coopting the ubiquitin-proteasome system, this compound effectively induces the degradation of STAT5, leading to the inhibition of its downstream signaling. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including in vitro and in vivo data, and detailed experimental methodologies.

Introduction: The Rationale for Targeting STAT5

STAT5, comprising two highly homologous proteins, STAT5A and STAT5B, is a critical node in the signaling pathways of various cytokines and growth factors. Upon activation by upstream kinases such as JAK2, STAT5 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in cell proliferation, survival, and differentiation. Aberrant and persistent activation of STAT5 is a hallmark of several hematological cancers, including Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML), making it an attractive target for therapeutic intervention.[1][2] However, the development of conventional small-molecule inhibitors that selectively and effectively block the function of STAT5 has been largely unsuccessful.[1][2]

The emergence of PROTAC technology offers an alternative and powerful strategy to target proteins like STAT5 that have been historically considered "undruggable."[3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This event-driven, catalytic mechanism of action can provide advantages over traditional occupancy-based inhibitors, including improved potency and selectivity.

The Discovery of this compound: From a Weak Ligand to a Potent Degrader

The development of this compound originated from the identification of a series of weak STAT5 ligands.[2] Through a structure-guided drug design approach, these initial ligands were optimized to improve their binding affinity and selectivity for the SH2 domain of STAT5.[4] While these optimized ligands themselves did not exhibit significant cellular activity, they served as a crucial starting point for the design of a STAT5-targeting PROTAC.[2]

By linking an optimized STAT5 binder to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase via a chemical linker, a library of STAT5 PROTACs was synthesized and evaluated.[3][5] This effort led to the identification of this compound as a highly potent and selective degrader of both STAT5A and STAT5B.[1][4]

Mechanism of Action of this compound

This compound functions as a classic PROTAC, inducing the formation of a ternary complex between STAT5 and the CRBN E3 ubiquitin ligase. This proximity-induced ubiquitination of STAT5 marks it for degradation by the 26S proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple STAT5 proteins.

Mechanism of action of this compound PROTAC.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective degradation of STAT5 in various leukemia cell lines.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | DC50 (µM) | IC50 (µM) | Reference |

| SKNO-1 | AML | Not Reported | 0.36 | [6] |

| MV4;11 | AML | Not Reported | 0.35 | [6] |

| Kasumi-3 | AML | Not Reported | 0.18 | [6] |

| General | - | 0.10 | - | [6] |

DC50: Concentration for 50% degradation of the target protein. IC50: Concentration for 50% inhibition of cell growth.

Western blot analysis confirmed that this compound induces a concentration-dependent degradation of STAT5A, STAT5B, and phosphorylated STAT5 (pSTAT5Y694) in SKNO1 and MV4;11 cells.[6] Notably, at concentrations up to 5 µM, this compound had no significant effect on the levels of other STAT family members (STAT1, STAT2, STAT3, STAT4, and STAT6), highlighting its excellent selectivity.[6]

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a xenograft mouse model using MV4;11 AML cells.

Table 2: In Vivo Efficacy of this compound in MV4;11 Xenograft Model

| Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| 50 | i.p., once daily, 5 days/week for 3 weeks | 50 | [6] |

| 100 | i.p., once daily, 5 days/week for 3 weeks | 60 | [6] |

| 200 | i.p., once daily, 5 days/week for 3 weeks | 80 | [6] |

This compound was well-tolerated at all tested doses, with no significant animal weight loss or other signs of toxicity observed.[6] A single intraperitoneal injection of 150 mg/kg this compound resulted in a rapid and profound depletion (>95%) of STAT5 and pSTAT5Y694 proteins in the MV4;11 xenograft tissues.[6]

Pharmacokinetics

Pharmacokinetic studies in mice revealed that this compound exhibits good plasma exposure following intraperitoneal administration.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Unit | Reference |

| Plasma Half-life (t1/2) | 1.9 | h | [6] |

| Clearance (CL) | 0.77 | L/h/kg | [6] |

| Volume of Distribution (Vz) | 2.1 | L/kg | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting with the preparation of the STAT5 binder and the Cereblon ligand, followed by their conjugation using a suitable linker. A general synthetic scheme is outlined below.

General synthetic workflow for this compound.

Note: The detailed, step-by-step synthesis with specific reagents and reaction conditions is proprietary and not publicly available. The general scheme involves standard organic chemistry transformations.

Cell Viability Assay

-

Cell Culture: SKNO1, MV4;11, and Kasumi-3 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.0015 to 15 µM) or vehicle control (DMSO).[6]

-

Incubation: Plates are incubated for 4 days at 37°C in a humidified incubator with 5% CO2.[6]

-

Viability Assessment: Cell viability is assessed using a commercial colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.

-

Data Analysis: The absorbance or luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Western Blot Analysis for STAT5 Degradation

Experimental workflow for Western blot analysis.

-

Cell Treatment: SKNO1 or MV4;11 cells are treated with various concentrations of this compound (e.g., 0.008 to 5 µM) for a specified duration (6 to 18 hours).[6]

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for STAT5A, STAT5B, pSTAT5Y694, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

In Vivo Xenograft Study

-

Animal Model: Severe combined immunodeficient (SCID) mice are used.[7]

-

Tumor Implantation: MV4;11 cells are subcutaneously injected into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

-

Treatment: When tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (i.p.) injection at doses of 50, 100, or 200 mg/kg, once daily, 5 days a week for 3 weeks.[6][7] The vehicle control group receives the formulation vehicle.

-

Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised and weighed.

-

Pharmacodynamic Analysis: For pharmacodynamic studies, a separate cohort of tumor-bearing mice is treated with a single dose of this compound. Tumors are harvested at various time points post-dose to assess the levels of STAT5 and pSTAT5 by Western blot.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of targeting STAT5 for the treatment of hematological malignancies. As a potent and selective STAT5 PROTAC degrader, it has demonstrated promising preclinical activity, effectively inducing STAT5 degradation, inhibiting cancer cell growth, and causing tumor regression in vivo.[1][8] The favorable in vivo efficacy and tolerability of this compound underscore its potential as a lead compound for further development.[6] Future studies will likely focus on optimizing the pharmacokinetic properties of this compound, evaluating its efficacy in a broader range of preclinical models, and ultimately, advancing it toward clinical trials for patients with STAT5-dependent cancers.

References

- 1. This compound | PROTACs & Other Degraders | 2984506-77-4 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dual specific STAT3/5 degraders effectively block acute myeloid leukemia and natural killer/T cell lymphoma: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A selective small-molecule STAT5 PROTAC degrader capable of achieving tumor regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

AK-2292: A Technical Guide to Targeting STAT5 in Leukemia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling protein that is often hyperactivated in various forms of leukemia, driving cancer cell proliferation and survival.[1][2] The development of effective and selective STAT5 inhibitors has been a long-standing challenge in oncology. This technical guide provides an in-depth overview of AK-2292, a novel and potent PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade STAT5A and STAT5B proteins. This compound has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), offering a promising new therapeutic strategy for these malignancies.[3][4][5] This document details the mechanism of action of this compound, presents key quantitative data from preclinical studies, outlines the experimental protocols used to evaluate its efficacy, and provides visualizations of the relevant biological pathways and experimental workflows.

The Role of STAT5 in Leukemia

The STAT family of transcription factors are key mediators of cytokine and growth factor signaling, playing essential roles in cell proliferation, differentiation, and apoptosis.[2] In normal hematopoiesis, STAT5 activation is a transient and tightly regulated process. However, in many myeloid and lymphoid leukemias, STAT5 is constitutively activated by upstream oncogenic tyrosine kinases, such as BCR-ABL in CML and mutated FLT3 in AML.[2][6] This persistent STAT5 signaling leads to the upregulation of anti-apoptotic proteins like Bcl-xL and cell cycle regulators like Cyclin D1, promoting leukemic cell survival and proliferation.[1] Therefore, the targeted inhibition of STAT5 represents a highly attractive therapeutic approach for these cancers.

This compound: A Selective STAT5 PROTAC Degrader

This compound is a heterobifunctional small molecule that leverages the cell's own protein disposal machinery to eliminate STAT5.[3][4] As a PROTAC, this compound is composed of three key components: a ligand that binds to the SH2 domain of STAT5, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][7]

Mechanism of Action

The mechanism of this compound-mediated STAT5 degradation is a cyclical process:

-

Ternary Complex Formation: this compound simultaneously binds to a STAT5 protein and the CRBN E3 ligase, forming a ternary STAT5-AK-2292-CRBN complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the STAT5 protein.

-

Proteasomal Degradation: The polyubiquitinated STAT5 is then recognized and degraded by the 26S proteasome.

-

Recycling: After degradation of the target protein, this compound is released and can bind to another STAT5 protein, initiating a new degradation cycle.

This catalytic mode of action allows for the degradation of multiple STAT5 proteins by a single molecule of this compound, leading to potent and sustained target suppression.

Quantitative Data

In Vitro Degradation and Potency

This compound demonstrates potent and selective degradation of STAT5A and STAT5B proteins in leukemia cell lines.

| Parameter | Cell Line | Value | Reference |

| DC50 (Degradation) | SKNO-1 | 0.10 µM | [8] |

| IC50 (Cell Growth) | SKNO-1 | 0.36 µM | [8] |

| MV4;11 | 0.35 µM | [8] | |

| Kasumi-3 | 0.18 µM | [8] |

In Vivo Efficacy

In xenograft models of human leukemia, this compound treatment resulted in significant tumor growth inhibition.

| Animal Model | Dosing Schedule | Tumor Growth Inhibition | Reference |

| MV4;11 Xenograft | 50 mg/kg, i.p., daily, 5 days/week for 3 weeks | 50% | [8] |

| 100 mg/kg, i.p., daily, 5 days/week for 3 weeks | 60% | [8] | |

| 200 mg/kg, i.p., daily, 5 days/week for 3 weeks | 80% | [8] |

Experimental Protocols

Cell Lines and Culture

-

Leukemia Cell Lines: SKNO-1, MV4;11, and Kasumi-3 human acute myeloid leukemia cell lines were utilized in the preclinical evaluation of this compound.[8]

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for STAT5 Degradation

This protocol was used to assess the dose- and time-dependent degradation of STAT5 proteins.

-

Cell Treatment: Leukemia cells were seeded and treated with varying concentrations of this compound (e.g., 0.008-5 µM) for specified durations (e.g., 6 or 18 hours).[8]

-

Lysis: Cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for STAT5A, STAT5B, and phosphorylated STAT5 (pSTAT5Y694). A housekeeping protein such as β-Actin or GAPDH was used as a loading control.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

The impact of this compound on the proliferation of leukemia cells was assessed using assays such as the MTT or CellTiter-Glo assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a predetermined optimal density.

-

Compound Treatment: Cells were treated with a serial dilution of this compound (e.g., 0.0015-15 µM) for a period of 4 days.[8]

-

Reagent Addition: MTT reagent or CellTiter-Glo reagent was added to each well according to the manufacturer's protocol.

-

Incubation: Plates were incubated for a specified time to allow for the conversion of the reagent by viable cells.

-

Signal Measurement: The absorbance (for MTT) or luminescence (for CellTiter-Glo) was measured using a plate reader.

-

Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vivo Xenograft Studies

The anti-tumor activity of this compound was evaluated in a murine xenograft model of human AML.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) were used.

-

Tumor Implantation: MV4;11 cells were subcutaneously injected into the flank of the mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment: Mice were randomized into vehicle control and treatment groups. This compound was administered intraperitoneally (i.p.) at doses of 50, 100, and 200 mg/kg, once daily, 5 days a week for 3 weeks.[8]

-

Monitoring: Tumor volume and body weight were measured regularly.

-

Endpoint: At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in tumor volume between the treated and vehicle control groups.

Signaling Pathway Visualization

Conclusion

This compound represents a significant advancement in the targeted therapy of leukemia. By co-opting the ubiquitin-proteasome system to selectively degrade STAT5, this compound effectively inhibits a key driver of leukemogenesis. The potent in vitro and in vivo activity of this compound, coupled with its high selectivity, underscores the potential of PROTAC-mediated protein degradation as a powerful therapeutic modality. Further clinical investigation of this compound and similar STAT5-targeting strategies is warranted to translate these promising preclinical findings into tangible benefits for patients with leukemia.

References

- 1. benchchem.com [benchchem.com]

- 2. drugdiscovery.umich.edu [drugdiscovery.umich.edu]

- 3. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

AK-2292: A Potent and Selective STAT5 Degrader for Investigating Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising STAT5A and STAT5B isoforms, are critical mediators of cellular proliferation, differentiation, and survival.[1] Aberrant activation of the STAT5 signaling pathway is a hallmark of various hematological malignancies and solid tumors, making it an attractive therapeutic target.[1][2][3] However, the development of selective and potent STAT5 inhibitors has proven challenging.[4][5] This technical guide focuses on AK-2292, a novel and selective small-molecule degrader of STAT5, and its application in the investigation of STAT5 signaling pathways. This compound, a Proteolysis Targeting Chimera (PROTAC), offers a powerful tool for researchers to probe the biological functions of STAT5 and explore its therapeutic potential.[4][5][6]

The STAT5 Signaling Pathway

The STAT5 signaling cascade is typically initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of Janus kinases (JAKs).[1][7] JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for STAT5 proteins. Upon recruitment, STAT5 is phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. These target genes are involved in crucial cellular processes, and their dysregulation by constitutively active STAT5 can drive oncogenesis.[2][8]

Caption: Canonical STAT5 Signaling Pathway.

This compound: A PROTAC-Mediated STAT5 Degrader

This compound is a PROTAC, a bifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate specific target proteins. It consists of a ligand that binds to the STAT5 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of STAT5, marking it for degradation by the proteasome. This mechanism of action results in the potent and selective depletion of both STAT5A and STAT5B proteins.[4][5][6]

Caption: Mechanism of Action of this compound.

Quantitative Data on this compound

This compound has demonstrated potent and selective degradation of STAT5 proteins in various preclinical models.

| Parameter | Value | Cell Lines | Reference |

| DC50 | 0.10 µM | Not specified | [9][10] |

| IC50 | 0.36 µM | SKNO1 | [9][10] |

| 0.35 µM | MV4;11 | [9][10] | |

| 0.18 µM | Kasumi-3 | [9][10] |

Table 1: In Vitro Potency of this compound

| Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| MV4;11 Xenograft | 50 mg/kg, i.p., 5 days/week for 3 weeks | 50% | [10] |

| 100 mg/kg, i.p., 5 days/week for 3 weeks | 60% | [10] | |

| 200 mg/kg, i.p., 5 days/week for 3 weeks | 80% | [10] | |

| KU812 Xenograft | Not specified | Tumor regression | [11] |

Table 2: In Vivo Efficacy of this compound

This compound exhibits remarkable selectivity for STAT5 over other STAT family members, with no significant effect on STAT1, STAT2, STAT3, STAT4, and STAT6 proteins at concentrations up to 5 µM.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following are representative protocols for key experiments.

Cell Culture and Treatment

-

Cell Lines: Leukemia cell lines with high levels of phosphorylated STAT5, such as SKNO1, MV4;11, and Kasumi-3, are suitable models.[9]

-

Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO) should be included in all experiments.

Western Blotting for STAT5 Degradation

-

Cell Lysis: After treatment with this compound for the desired time (e.g., 6-18 hours), harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against STAT5A, STAT5B, and phosphorylated STAT5 (pSTAT5Y694) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 4 days).

-

Assay: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence or absorbance and calculate the IC50 values using appropriate software.

In Vivo Xenograft Studies

-

Animal Models: Use immunodeficient mice (e.g., SCID or NSG mice) for tumor xenografts.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MV4;11) into the flanks of the mice.

-

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound intraperitoneally (i.p.) at the desired doses and schedule.[10]

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be harvested to assess the levels of STAT5 and pSTAT5 by western blotting or immunohistochemistry.[9]

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

This compound represents a significant advancement in the toolset available for studying STAT5 signaling. As a potent and selective degrader, it allows for the acute depletion of STAT5 proteins, enabling a more direct assessment of their function compared to traditional genetic knockdown or small-molecule inhibition approaches. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and practical guidance for its use in both in vitro and in vivo settings. The provided data and protocols serve as a valuable resource for researchers aiming to unravel the complexities of the STAT5 signaling pathway and its role in disease.

References

- 1. STAT5 in Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of STAT5 in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Constitutive Activation of STAT5 Contributes to Tumor Growth, Epithelial-Mesenchymal Transition, and Resistance to EGFR Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective small-molecule STAT5 PROTAC degrader capable of achieving tumor regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a Potent and Selective STAT5 PROTAC Degrader with Strong Antitumor Activity In Vivo in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | PROTACs & Other Degraders | 2984506-77-4 | Invivochem [invivochem.com]

- 11. echemi.com [echemi.com]

AK-2292: A Paradigm Shift in Targeting STAT5 in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 5 (STAT5) has long been recognized as a compelling, yet challenging, therapeutic target in various hematological malignancies. Its central role in promoting cell proliferation and survival in cancers such as Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML) has been well-established. However, the development of direct inhibitors has been hampered by issues of potency and selectivity. AK-2292, a novel Proteolysis Targeting Chimera (PROTAC), represents a significant breakthrough in this field. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound, demonstrating its potential as a transformative agent in cancer research and therapy. This compound effectively commandeers the cell's ubiquitin-proteasome system to induce the selective degradation of STAT5A and STAT5B proteins, leading to potent anti-tumor activity in preclinical models. This document will detail the mechanism of action, experimental protocols, and key quantitative data that underscore the significance of this compound.

Introduction: The Challenge of Targeting STAT5

The STAT family of transcription factors are critical mediators of cytokine signaling, regulating a wide array of cellular processes including growth, differentiation, and apoptosis. In several cancers, particularly CML and AML, the STAT5 signaling pathway is constitutively activated, driving oncogenesis and promoting therapeutic resistance.[1][2] Traditional small molecule inhibitors have struggled to achieve the required specificity and efficacy against STAT5.

This compound emerges as a first-in-class, potent, and selective small-molecule degrader of both STAT5A and STAT5B isoforms.[2][3] As a PROTAC, it acts as a heterobifunctional molecule, simultaneously binding to the STAT5 protein and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of STAT5, offering a novel and highly effective therapeutic strategy.[2][4]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound's innovative mechanism of action circumvents the limitations of traditional inhibitors. Instead of merely blocking the active site, it orchestrates the complete removal of the STAT5 protein.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through robust in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | DC50 (nM) for STAT5 Degradation | IC50 (µM) for Cell Growth Inhibition |

| KU812 | CML | 110-160 | - |

| SKNO1 | AML | - | 0.36 |

| MV4;11 | AML | - | 0.35 |

| Kasumi-3 | AML | - | 0.18 |

DC50 represents the concentration of this compound required to degrade 50% of the target protein. IC50 represents the concentration required to inhibit 50% of cell growth.[5][6]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition |

| MV4;11 | AML | 50 mg/kg, i.p., 5 days/week for 3 weeks | 50% |

| MV4;11 | AML | 100 mg/kg, i.p., 5 days/week for 3 weeks | 60% |

| MV4;11 | AML | 200 mg/kg, i.p., 5 days/week for 3 weeks | 80% |

i.p. = intraperitoneal injection[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Western Blot Analysis for STAT5 Degradation

Objective: To determine the extent of STAT5 protein degradation following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: CML (e.g., KU812) or AML (e.g., SKNO1, MV4;11) cells were cultured in appropriate media. Cells were treated with varying concentrations of this compound or vehicle control for specified durations (e.g., 6 or 18 hours).

-

Cell Lysis: Post-treatment, cells were washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for STAT5A, STAT5B, and phosphorylated STAT5 (pSTAT5Y694). A loading control antibody (e.g., β-actin or GAPDH) was used to ensure equal protein loading.

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis was performed to quantify the protein band intensities, and the levels of STAT5 proteins were normalized to the loading control.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cells were seeded in 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound was added to the wells, and the plates were incubated for a specified period (e.g., 4 days).

-

Assay Procedure: The CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions. The plate was agitated for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Luminescence was measured using a plate reader.

-

Data Analysis: The relative luminescence units (RLUs) were used to determine the percentage of cell viability relative to vehicle-treated control cells. The IC50 values were calculated using non-linear regression analysis.

Animal Xenograft Studies

Objective: To evaluate the in vivo anti-tumor activity of this compound.

Methodology:

-

Cell Implantation: Human AML (e.g., MV4;11) or CML cells were subcutaneously injected into immunocompromised mice.

-

Tumor Growth Monitoring: Tumor volume was monitored regularly using caliper measurements.

-

Treatment Administration: Once tumors reached a specified size, mice were randomized into treatment and control groups. This compound was administered via intraperitoneal (i.p.) injection according to the specified dosing schedule. The vehicle control group received the formulation buffer.

-

Efficacy Assessment: Tumor volumes and body weights were measured throughout the study. Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group.

-

Pharmacodynamic Analysis: At the end of the study, tumors were excised for pharmacodynamic analysis, such as Western blotting, to confirm the in vivo degradation of STAT5.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the broader impact of this compound on cellular signaling is critical.

Conclusion and Future Directions

This compound has demonstrated remarkable potency and selectivity as a STAT5 degrader in preclinical studies. Its ability to induce profound and sustained degradation of STAT5 translates to significant anti-tumor activity in CML and AML models. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.

Future research should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, long-term toxicity studies, and the exploration of this compound in combination with other anti-cancer agents. The promising preclinical results strongly support the advancement of this compound towards clinical development as a novel therapy for patients with STAT5-driven malignancies. This molecule not only holds promise as a therapeutic agent but also serves as a powerful research tool to further dissect the complex role of STAT5 in cancer biology.

References

AK-2292: A Technical Whitepaper on a First-in-Class STAT5 Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the initial studies and publications concerning AK-2292, a novel and selective small-molecule degrader of Signal Transducer and Activator of Transcription 5 (STAT5). The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and targeted protein degradation.

Core Compound Profile

This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of both STAT5A and STAT5B isoforms.[1][2][3][4] It has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML).[1][4][5][6] The compound operates by linking the STAT5 protein to the E3 ubiquitin ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation approach offers high selectivity and has shown to be effective in cell lines and in vivo models with elevated levels of phosphorylated STAT5.[5]

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative data from initial studies on this compound, highlighting its potency and efficacy in various experimental settings.

Table 1: In Vitro Degradation and Potency of this compound

| Parameter | Value | Cell Line(s) | Notes |

| DC50 | 0.10 µM | Not Specified | Concentration for 50% degradation of STAT5.[1] |

| IC50 | 0.36 µM | SKNO1 | Concentration for 50% inhibition of cell growth after 4 days.[1][6] |

| 0.35 µM | MV4;11 | Concentration for 50% inhibition of cell growth after 4 days.[1][6] | |

| 0.18 µM | Kasumi-3 | Concentration for 50% inhibition of cell growth after 4 days.[1][6] | |

| STAT5 Degradation | >75% at 0.2 µM | SKNO1 | Reduction in STAT5A, STAT5B, and pSTAT5Y694 levels after 18 hours.[1][6] |

| >95% at 1 µM | SKNO1 | Reduction in STAT5A, STAT5B, and pSTAT5Y694 levels after 18 hours.[1][6] | |

| STAT5 Depletion | >95% | MV4;11 xenograft tissues | Rapid depletion of STAT5 and pSTAT5Y694 proteins after a single 150 mg/kg intraperitoneal dose.[1][6] |

Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model

| Animal Model | Dosing Regimen | Tumor Growth Inhibition | Observations |

| MV4;11 Xenograft | 50 mg/kg; i.p. once daily, 5 days/week for 3 weeks | 50% | Dose-dependent inhibition.[1] |

| 100 mg/kg; i.p. once daily, 5 days/week for 3 weeks | 60% | No reported animal weight loss or other signs of toxicity.[1] | |

| 200 mg/kg; i.p. once daily, 5 days/week for 3 weeks | 80% |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Route of Administration |

| Plasma Half-life (t1/2) | 1.9 hours | Intraperitoneal (i.p.) |

| Clearance (CL) | 0.77 L/h/kg | Intraperitoneal (i.p.) |

| Volume of Distribution (Vz) | 2.1 L/kg | Intraperitoneal (i.p.) |

Signaling Pathway and Mechanism of Action

This compound functions as a PROTAC, a bifunctional molecule that simultaneously binds to the target protein (STAT5) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of STAT5, marking it for degradation by the 26S proteasome. This mechanism of action effectively depletes the cellular levels of STAT5, thereby inhibiting its downstream signaling pathways that are crucial for the proliferation and survival of certain cancer cells.

Caption: Mechanism of action of this compound as a STAT5 PROTAC degrader.

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial publications are provided below.

In Vitro Cell Growth Inhibition Assay

-

Cell Lines: SKNO1, MV4;11, and Kasumi-3 acute myeloid leukemia cells.[1][6]

-

Compound Concentrations: A range of concentrations from 0.0015 µM to 15 µM.[1][6]

-

Methodology: The specific method for assessing cell viability (e.g., MTT, CellTiter-Glo) is not detailed in the provided information but is a standard procedure. The assay measures the number of viable cells after treatment with this compound to determine the IC50 values.

Western Blot Analysis for Protein Degradation

-

Incubation Times: 6 hours for MV4;11 cells and 18 hours for SKNO1 cells.[1][6]

-

Methodology: Cells are treated with the specified concentrations of this compound for the indicated times. Following treatment, cell lysates are prepared, and proteins are separated by SDS-PAGE. The levels of STAT5A, STAT5B, phosphorylated STAT5 (pSTAT5Y694), and other STAT proteins (STAT1, STAT2, STAT3, STAT4, and STAT6) are assessed by immunoblotting with specific antibodies.[1]

Caption: General workflow for Western blot analysis of this compound-induced protein degradation.

In Vivo Xenograft Model Study

-

Animal Model: Severe combined immunodeficient (SCID) mice bearing MV4;11 tumors.[6]

-

Compound Administration: Intraperitoneal (i.p.) injection.[6]

-

Dosing Schedule: 50, 100, or 200 mg/kg administered once a day, 5 days a week for 3 weeks.[1][6]

-

Methodology: Tumor growth is monitored throughout the treatment period. At the end of the study, tumor growth inhibition is calculated. For protein degradation analysis in vivo, a single dose of 150 mg/kg is administered, and tumor tissues are collected to assess the levels of STAT5 and pSTAT5Y694 proteins.[1][6] Animal weight and overall health are monitored for signs of toxicity.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A selective small-molecule STAT5 PROTAC degrader capable of achieving tumor regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugdiscovery.umich.edu [drugdiscovery.umich.edu]

- 5. Discovery of a Potent and Selective STAT5 PROTAC Degrader with Strong Antitumor Activity In Vivo in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | PROTACs & Other Degraders | 2984506-77-4 | Invivochem [invivochem.com]

AK-2292: A Potent and Selective Degrader of STAT5A and STAT5B Isoforms

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 5 (STAT5) proteins, comprising STAT5A and STAT5B isoforms, are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of the STAT5 signaling pathway is a key driver in various hematological malignancies, including Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML), making it an attractive therapeutic target. AK-2292 is a novel, potent, and selective small-molecule degrader of both STAT5A and STAT5B.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on STAT5 isoforms, and detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of STAT5A and STAT5B proteins.[3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound has demonstrated potent and selective degradation of STAT5A and STAT5B in vitro and in vivo, leading to tumor regression in AML and CML xenograft mouse models.[3][4][5]

Mechanism of Action

This compound functions by forming a ternary complex between the STAT5 protein and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the STAT5 protein, marking it for degradation by the 26S proteasome. This targeted degradation approach offers high selectivity and the potential for sustained pathway inhibition.

Mechanism of this compound as a STAT5 PROTAC degrader.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and pharmacokinetic properties of this compound.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

| Parameter | Cell Line | Value (μM) | Notes |

| DC50 | - | 0.10 | Half-maximal degradation concentration.[3][4][5] |

| IC50 | SKNO-1 (AML) | 0.36 | Half-maximal inhibitory concentration for cell growth.[3][4] |

| MV4;11 (AML) | 0.35 | Half-maximal inhibitory concentration for cell growth.[3][4] | |

| Kasumi-3 (AML) | 0.18 | Half-maximal inhibitory concentration for cell growth.[3][4] |

Table 2: In Vivo Efficacy of this compound in MV4;11 Xenograft Model

| Dose (mg/kg) | Dosing Schedule | Outcome |

| 50 | i.p., once daily, 5 days/week for 3 weeks | 50% tumor growth inhibition.[4] |

| 100 | i.p., once daily, 5 days/week for 3 weeks | 60% tumor growth inhibition.[4] |

| 200 | i.p., once daily, 5 days/week for 3 weeks | 80% tumor growth inhibition.[4] |

| 150 | single i.p. injection | >95% depletion of STAT5 and pSTAT5Y694 proteins in xenograft tissues.[3][4] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Plasma Half-life (t1/2) | 1.9 h |

| Clearance (CL) | 0.77 L/h/kg |

| Volume of Distribution (Vz) | 2.1 L/kg |

Signaling Pathway Context

In AML and CML, STAT5 is often constitutively activated downstream of mutated tyrosine kinases such as FLT3-ITD and BCR-ABL.[6][7] This leads to the transcription of target genes involved in cell proliferation and survival. This compound-mediated degradation of STAT5A and STAT5B effectively blocks this oncogenic signaling.

STAT5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effect of this compound.

Western Blot Analysis for STAT5 Degradation

This protocol details the quantification of STAT5A, STAT5B, and phosphorylated STAT5 (pSTAT5Y694) levels following treatment with this compound.

Workflow for Western blot analysis of STAT5 degradation.

Materials:

-

Leukemia cell lines (e.g., SKNO-1, MV4;11)

-

This compound (stock solution in DMSO)

-

Complete growth medium

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-STAT5A, Rabbit anti-STAT5B, Rabbit anti-pSTAT5 (Tyr694)

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere or stabilize. Treat cells with varying concentrations of this compound (e.g., 0.008, 0.04, 0.2, 1, 5 µM) for the desired duration (e.g., 6 or 18 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Add chemiluminescent substrate and capture the signal. Perform densitometry analysis to quantify band intensities, normalizing to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay

This protocol is for determining the IC50 value of this compound using an MTT assay.

Materials:

-

Leukemia cell lines

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Compound Addition: Add serial dilutions of this compound (e.g., 0.0015 to 15 µM) to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 4 days).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.

-

Solubilization: Add solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Determination of DC50

This protocol outlines the process for calculating the half-maximal degradation concentration (DC50).

Procedure:

-

Perform Western Blot: Conduct a Western blot analysis as described in section 5.1 with a range of this compound concentrations.

-

Densitometry: Quantify the band intensity for STAT5A and STAT5B at each concentration, normalized to a loading control.

-

Calculate Percentage of Protein Remaining: For each concentration, calculate the percentage of STAT5 remaining relative to the vehicle control (100%).

-

Plot and Analyze: Plot the percentage of remaining protein against the logarithm of the this compound concentration. Use a non-linear regression model to fit the data and determine the DC50 value.

Conclusion

This compound is a highly potent and selective degrader of STAT5A and STAT5B, demonstrating significant anti-tumor activity in preclinical models of AML and CML. Its ability to effectively eliminate STAT5 proteins provides a promising therapeutic strategy for hematological malignancies dependent on this signaling pathway. The protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other STAT5-targeting compounds.

References

- 1. ashpublications.org [ashpublications.org]

- 2. A selective small-molecule STAT5 PROTAC degrader capable of achieving tumor regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Co-operating STAT5 and AKT signaling pathways in chronic myeloid leukemia and mastocytosis: possible new targets of therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. STAT signaling in the pathogenesis and treatment of myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

Methodological & Application

Application Notes and Protocols for AK-2292 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AK-2292 is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 5 (STAT5) proteins, encompassing both STAT5A and STAT5B isoforms.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the selective degradation of STAT5 proteins through the ubiquitin-proteasome system.[4] This targeted protein degradation offers a powerful tool to investigate the roles of STAT5 in various biological processes and presents a promising therapeutic strategy for diseases driven by aberrant STAT5 signaling, such as certain types of leukemia.[5][6]

These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments, including methods for assessing cell viability and target protein degradation.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the STAT5 protein and an E3 ubiquitin ligase. This binding facilitates the formation of a ternary complex, bringing the E3 ligase in close proximity to STAT5. The E3 ligase then ubiquitinates STAT5, marking it for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple STAT5 protein molecules.[4][7]

Caption: Mechanism of this compound mediated STAT5 degradation.

Data Presentation

The following tables summarize the in vitro activity of this compound in various cancer cell lines.

Table 1: Potency of this compound in STAT5 Degradation

| Parameter | Value | Cell Line | Reference |

| DC₅₀ | 0.10 µM | - | [8][9] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | IC₅₀ (µM) | Treatment Duration | Reference |

| SKNO-1 | 0.36 | 4 days | [8][9] |

| MV4;11 | 0.35 | 4 days | [8][9] |

| Kasumi-3 | 0.18 | 4 days | [8][9] |

Table 3: Cellular Activity of this compound on STAT5 and pSTAT5 Levels

| Cell Line | Concentration Range (µM) | Incubation Time | Effect | Reference |

| SKNO-1 | 0.008 - 5 | 18 hours | Reduces levels of STAT5A, STAT5B, and pSTAT5Y694 | [8][9] |

| MV4;11 | 0.008 - 5 | 6 hours | Reduces levels of STAT5 and pSTAT5Y694 | [8] |

| SKNO-1 | 0.2 | 18 hours | >75% reduction in STAT5A, STAT5B, and pSTAT5Y694 | [9] |

| SKNO-1 | 1 | 18 hours | >95% reduction in STAT5A, STAT5B, and pSTAT5Y694 | [9] |

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol describes how to assess the effect of this compound on the proliferation of cancer cell lines using a standard colorimetric assay like MTT or a fluorescence-based assay like CellTiter-Glo®.

Materials:

-

Target cancer cell lines (e.g., SKNO-1, MV4;11, Kasumi-3)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well clear or opaque-walled microplates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound (e.g., 0.0015 µM to 15 µM).[9]

-

Include a vehicle control (medium with the same concentration of DMSO).

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 4 days).[9]

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the cell viability against the log concentration of this compound.

-

Calculate the IC₅₀ value using a non-linear regression curve fit.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: AK-2292 Protocol for Treating AML Cell Lines

Introduction

AK-2292 is a potent and highly selective small-molecule degrader of Signal Transducer and Activator of Transcription 5 (STAT5) proteins, operating through a Proteolysis Targeting Chimera (PROTAC) mechanism.[1][2][3] In many hematological malignancies, including Acute Myeloid Leukemia (AML), the JAK/STAT signaling pathway is aberrantly and constitutively activated, with STAT5 being a key mediator driving leukemic cell proliferation and survival.[4][5] this compound offers a novel therapeutic strategy by inducing the targeted degradation of STAT5A and STAT5B, thereby inhibiting downstream signaling and suppressing tumor growth.[1][6] These application notes provide detailed protocols for treating AML cell lines with this compound and assessing its biological effects.

Mechanism of Action: PROTAC-mediated Degradation

This compound is a heterobifunctional molecule designed to hijack the cell's own ubiquitin-proteasome system to eliminate STAT5 proteins.[3][7][8] One end of this compound binds to the STAT5 protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the STAT5 protein with ubiquitin, marking it for degradation by the 26S proteasome.[7][8] This catalytic process allows a single molecule of this compound to trigger the destruction of multiple STAT5 protein molecules, leading to a profound and sustained depletion of STAT5 within the cancer cell.[1][9]

Caption: Mechanism of this compound, a PROTAC that forms a ternary complex to induce STAT5 degradation.

Data Presentation

In Vitro Efficacy of this compound in AML Cell Lines

The potency of this compound has been demonstrated across multiple AML cell lines, showing effective STAT5 degradation and inhibition of cell proliferation.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (Degradation) | - | 0.10 µM | [10] |

| IC₅₀ (Viability) | SKNO-1 | 0.36 µM | [10] |

| MV4;11 | 0.35 µM | [10] | |

| Kasumi-3 | 0.18 µM | [10] |

DC₅₀: Concentration for 50% maximal degradation. IC₅₀: Concentration for 50% inhibition of cell viability after 4 days of treatment.

STAT5 Protein Degradation Analysis

Western blot analysis confirms the concentration-dependent degradation of total STAT5 and phosphorylated STAT5 (pSTAT5) in AML cells following treatment with this compound.

| Cell Line | Treatment | Concentration | Result | Reference |

| SKNO-1 | 18 hours | 0.2 µM | >75% degradation of STAT5A, STAT5B, pSTAT5 | [10] |

| 1.0 µM | >95% degradation of STAT5A, STAT5B, pSTAT5 | [10] | ||

| MV4;11 | 6 hours | 0.008 - 5 µM | Effective reduction of STAT5 and pSTAT5 | [10] |

Experimental Protocols

The following protocols are foundational for evaluating the efficacy of this compound in AML cell culture models.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. The Ups and Downs of STAT Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for AK-2292 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosing and administration of AK-2292, a potent and selective STAT5 PROTAC (Proteolysis Targeting Chimera) degrader, in mouse models of human leukemia. The following sections outline the necessary procedures for in vivo studies, from cell line maintenance and tumor model generation to compound administration and analysis of target protein degradation.

Overview of this compound

This compound is a first-in-class small molecule that potently and selectively induces the degradation of both STAT5A and STAT5B isoforms.[1][2] As a PROTAC, this compound functions by recruiting an E3 ubiquitin ligase to the STAT5 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This targeted protein degradation offers a powerful therapeutic strategy for cancers driven by aberrant STAT5 signaling, such as acute myeloid leukemia (AML) and chronic myeloid leukemia (CML).[1][2]

Mechanism of Action: this compound as a STAT5 PROTAC Degrader

Quantitative Data Summary

The following tables summarize the in vivo dosing, pharmacokinetics, and efficacy of this compound in mouse models.

Table 1: In Vivo Dosing and Efficacy of this compound in MV4-11 Xenograft Model

| Parameter | Value | Reference |

| Mouse Strain | SCID (Severe Combined Immunodeficient) | [4] |

| Tumor Model | MV4-11 human AML xenograft | [4] |

| Dose Range | 50, 100, 200 mg/kg | [4] |

| Administration Route | Intraperitoneal (IP) injection | [4] |

| Dosing Schedule | Once daily, 5 days a week for 3 weeks | [4] |

| Tumor Growth Inhibition | 50% at 50 mg/kg, 60% at 100 mg/kg, 80% at 200 mg/kg | [4] |

| Toxicity | No significant animal weight loss or other signs of toxicity | [4] |

Table 2: Pharmacokinetics of this compound in Mice

| Parameter | Value | Reference |

| Administration Route | Intraperitoneal (IP) | [5] |

| Plasma Half-life (t½) | 1.9 hours | [5] |

| Clearance (CL) | 0.77 L/h/kg | [5] |

| Volume of Distribution (Vz) | 2.1 L/kg | [5] |

Experimental Protocols

MV4-11 Cell Culture

The MV4-11 cell line, derived from a patient with biphenotypic B-myelomonocytic leukemia, is widely used for studying AML.

-

Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin.[6]

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]

-

Cell Density: Keep the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[8]

-

Subculturing: Dilute the cell suspension with fresh medium to a starting density of approximately 2 x 10^5 cells/mL, 2-3 times per week.[6][7]

MV4-11 Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous MV4-11 xenograft model.

-

Animal Strain: Severe Combined Immunodeficient (SCID) or similar immunocompromised mice (e.g., NSG).

-

Cell Preparation:

-

Harvest MV4-11 cells during their logarithmic growth phase.

-

Centrifuge the cells and resuspend the pellet in sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Count the cells and adjust the concentration to 1 x 10^8 cells/mL.

-

Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix on ice to a final concentration of 5 x 10^7 cells/mL.[9]

-

-

Subcutaneous Injection:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane).

-

Shave the fur on the flank of the mouse.

-

Inject 100 µL of the cell/Matrigel suspension (containing 5 x 10^6 cells) subcutaneously into the flank.[4]

-

Monitor the mice for tumor growth. Tumors typically become palpable within 1-2 weeks.

-

Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

-

Preparation and Administration of this compound Dosing Solution

-

Vehicle: A common vehicle for intraperitoneal injection of hydrophobic compounds is a mixture of DMSO and corn oil.

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

Working Solution Preparation:

-

To prepare a 2.5 mg/mL working solution, dilute the 25 mg/mL DMSO stock solution 1:10 in corn oil (1 part stock solution to 9 parts corn oil).

-

Vortex the solution thoroughly to ensure it is a homogenous suspension or clear solution.

-

-

Intraperitoneal (IP) Injection Protocol:

-

Restrain the mouse appropriately.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Insert a 25-27 gauge needle at a 30-45 degree angle.

-

Aspirate to ensure the needle is not in a blood vessel or organ.

-

Inject the calculated volume of the this compound working solution.

-

Monitor the animal for any adverse reactions post-injection.

-

Western Blot Analysis of STAT5 and pSTAT5

This protocol is for the analysis of STAT5 and phosphorylated STAT5 (pSTAT5) levels in tumor tissue.

-

Tumor Lysate Preparation:

-

Excise the tumor from the euthanized mouse and snap-freeze it in liquid nitrogen.

-

Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Incubate the homogenate on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]

-

Immunoblotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on an 8-10% gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies for pSTAT5 (Tyr694) and total STAT5 overnight at 4°C.[10][11]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the band intensities of pSTAT5 and total STAT5 to a loading control such as β-actin or GAPDH.

-

Signaling Pathway

STAT5 Signaling Pathway

The STAT5 signaling pathway is crucial for cell proliferation, differentiation, and survival.[12] In many cancers, this pathway is constitutively active, promoting tumor growth.[13][14] this compound targets STAT5 for degradation, thereby inhibiting this pro-survival signaling.

References

- 1. A selective small-molecule STAT5 PROTAC degrader capable of achieving tumor regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugdiscovery.umich.edu [drugdiscovery.umich.edu]

- 3. mdpi.com [mdpi.com]

- 4. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. elabscience.com [elabscience.com]

- 7. benchchem.com [benchchem.com]

- 8. cloud-clone.com [cloud-clone.com]